molecular formula C16H12O4 B1230860 4,4'-Stilbenedicarboxylic acid CAS No. 100-31-2

4,4'-Stilbenedicarboxylic acid

Cat. No. B1230860
CAS RN: 100-31-2
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Stilbenedicarboxylic acid and its derivatives involves several chemical strategies. Párkányi et al. (1996) detailed the synthesis of trans-4-stilbenecarboxylic acid and its homologs, which are used to obtain corresponding cobalt(III) complexes, showcasing the versatility of stilbene derivatives in complexation reactions (Párkányi et al., 1996). Additionally, Wagh et al. (2018) presented a method for generating aryl free radicals, leading to the synthesis of stilbenes through C–C cross-coupling with β-nitrostyrenes, illustrating the application of free radical chemistry in stilbene synthesis (Wagh et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of 4,4'-Stilbenedicarboxylic acid reveal its potential for forming complex assemblies. Research by Kole et al. (2011) on the molecular salts of 4,4'-Stilbenedicarboxylic acid provides insight into the influence of non-covalent interactions on crystal packing, highlighting the structural versatility of stilbene derivatives (Kole et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4,4'-Stilbenedicarboxylic acid is highlighted in its ability to form supramolecular assemblies and participate in photoreactive processes. For example, Osterod et al. (2001) demonstrated the formation of hydrogen-bonded complexes with stilbene derivatives, showcasing their photoluminescent properties (Osterod et al., 2001). Furthermore, Kole et al. (2011) explored the photoreactivity of 4,4'-Stilbenedicarboxylic acid derivatives under UV light for [2 + 2] cycloaddition reactions, demonstrating the potential for photochemical synthesis (Kole et al., 2011).

Physical Properties Analysis

The physical properties of 4,4'-Stilbenedicarboxylic acid derivatives, such as their liquid crystalline behavior and thermal stability, are of significant interest. Jackson and Morris (1988) reported on copolyesters of trans-4,4'-stilbenedicarboxylic acid, illustrating the impact of the stilbene moiety on the thermal and mechanical properties of polymers (Jackson & Morris, 1988).

Chemical Properties Analysis

The chemical properties of 4,4'-Stilbenedicarboxylic acid extend to its role in the synthesis of metal-organic frameworks (MOFs) and its photocatalytic applications. Choi et al. (2018) synthesized a Zn-based MOF using 4,4'-stilbenedicarboxylic acid, demonstrating its efficacy in catalyzing the cycloaddition reaction of CO2 and epoxides under ambient conditions (Choi et al., 2018). This highlights the potential of stilbene derivatives in environmental catalysis.

Scientific Research Applications

Fluorescent Sensing and Biomedical Application

4,4'-Stilbenedicarboxylic acid (H2sda) has been utilized in the creation of a Zn(II)-bearing metal-organic framework (MOF) exhibiting strong fluorescent emission. This framework demonstrates potential as an effective sensor for Pb2+ in water through luminescence quenching. Additionally, it shows a protective effect in osteoarthritis treatment by reducing ROS accumulation and apoptosis in chondrocytes, indicating its biomedical relevance (He & Chen, 2020).

Solar Cell Applications

In the field of renewable energy, specifically dye-sensitized solar cells, 4,4'-stilbenedicarboxylic acid derivatives have been explored. The metal-free organic dye sensitizer 2,3′-diamino-4,4′-stilbenedicarboxylic acid has been investigated for its efficiency in converting solar energy into electricity, demonstrating its potential as a simple and efficient sensitizer in solar cell applications (Senthilkumar, Nithya, & Anbarasan, 2013).

Material Science and Gas Sorption

In material science, stilbenedicarboxylate and imidazolyl ligands have been used to create multifunctional MOFs. These MOFs exhibit excellent photoluminescence and good sorption capacity for carbon dioxide and iodine vapor, highlighting their multifunctionality and potential in gas storage and separation technologies (Barsukova et al., 2018).

Liquid Crystal Polymers

Stilbenedicarboxylic acid has also been employed in the synthesis of liquid crystal polymers. These polymers exhibit unique properties like thermotropic liquid crystallinity, which can be influenced by the content of stilbenedicarboxylic acid. Such materials have potential applications in advanced materials due to their enhanced tensile strength and stiffness (Jackson & Morris, 1988).

Supramolecular Structures

Research on the self-assembly of 4,4'-stilbenedicarboxylic acid (SDA) into supramolecular structures has provided insights into the formation of ordered monolayers on graphite substrates. These findings contribute to a better understanding of the stability and order of adsorbate layers, which is crucial in nanotechnology and surface science (Heininger et al., 2009).

Photoreactivity Studies

4,4'-Stilbenedicarboxylic acid has been studied for its photoreactivity in the context of solid-state [2 + 2] cycloaddition reactions. The investigations on molecular salts of this compound provide valuable insights into non-covalent interactions influencing crystal packing and photoreactivity, relevant in the field of photochemistry and materials science (Kole, Tan, & Vittal, 2011).

Catalysis and CO2 Conversion

4,4'-Stilbenedicarboxylic acid (SDC) has been used to synthesize a Zn-based MOF that catalyzes the conversion of CO2 and epoxides into cyclic carbonates. This MOF demonstrates high thermal stability and catalytic efficiency under ambient conditions, showcasing its application in green chemistry and CO2 utilization (Choi et al., 2018).

Photoinduced Electron Transfer

Research on 4,4'-stilbenedicarboxylic acid has contributed to the understanding of photoinduced electron transfer (PET) mechanisms. The studies on PET between different isomers of the acid and columnar perylenediimide aggregates in water reveal how molecular aggregation and configuration can influence electron transfer, relevant in the field of photochemistry and molecular electronics (Zhu et al., 2015).

Epitaxial Growth Studies

Investigations into the epitaxial growth of 4,4'-stilbenedicarboxylic acid on Au(111) surfaces have provided valuable insights into molecular assembly and interactions, relevant in the field of surface science and nanotechnology (Zhang et al., 2009).

Safety And Hazards

The safety information for 4,4’-Stilbenedicarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 4,4’-Stilbenedicarboxylic acid are not mentioned in the retrieved papers, its use in the synthesis of metal-organic frameworks suggests potential applications in areas such as sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .

Relevant Papers Several papers have been published on 4,4’-Stilbenedicarboxylic acid. These include studies on the synthesis of lanthanide (Z)-4,4′-stilbene dicarboxylic acid frameworks , the effect of 4,4’-stilbenedicarboxylic acid-intercalated layered double hydroxides on UV aging resistance of bitumen , and crystal engineering studies on the salts of trans-4,4’-stilbenedicarboxylic acid .

properties

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Stilbenedicarboxylic acid

CAS RN

100-31-2
Record name Stilbene-4,4'-dicarboxylic acid
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Record name 4,4'-Stilbenedicarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stilbene-4,4'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581
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Synthesis routes and methods

Procedure details

It also is known to heat a stoichiometric excess of p-toluic acid with sulfur at 265° C. at a pressure of about 5.5 bars absolute in the presence of nitrogen to obtain 4,4'-stilbenedicarboxylic acid in a 34% yield based on the amount of sulfur used. A known method for synthesizing dimethyl 4,4'-stilbenedicarboxylate comprises the steps of (1) contacting methyl p-formylbenzoate with hydrogen sulfide at 0° C. in the presence of hydrochloric acid to produce a cyclic trisulfide compound and (2) heating the cyclic trisulfide compound at 220° to 260° C. in the presence of copper and diphenyl ether. Dimethyl 4,4'-stilbenedicarboxylate is obtained in an overall yield, based on the methyl p-formylbenzoate starting material, of 37.5%. Both of these methods, like the process of U.S. Pat. No. 2,677,703, produce hydrogen sulfide and, thus, require special equipment to treat the process effluent. These processes require the use of special, dedicated equipment and are not well suited for use in general purpose equipment. Additional methods for preparing stilbene compounds are described by K. B. Becker, Synthesis of Stilbenes, Synthesis, May 1983, 341-368 and U.S. Pat. No. 5,113,010.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
W Song, N Martsinovich, WM Heckl… - Physical Chemistry …, 2014 - pubs.rsc.org
A direct calorimetric measurement of the overall enthalpy change associated with self-assembly of organic monolayers at the liquid–solid interface is for most systems of interest …
Number of citations: 21 pubs.rsc.org
C Peng, G Jiang, C Lu, F Xu, J Yu, J Dai - RSC advances, 2015 - pubs.rsc.org
UV aging is the main cause of the deterioration of bitumen pavement. To mitigate the aging process, a nanohybrid prepared by intercalation of 4,4′-stilbenedicarboxylic acid (SA) into …
Number of citations: 22 pubs.rsc.org
GK Kole, GK Tan, JJ Vittal - CrystEngComm, 2011 - pubs.rsc.org
A series of molecular salts of trans-4,4′-stilbenedicarboxylic acid (H2SDC) with various amines (cyclohexylamine 1, ethylenediamine 2, 1,3-diaminopropane 3, 1,4-diaminobutane 4, …
Number of citations: 26 pubs.rsc.org
XM Du, JW Ma, QL Li, S Cheng, Y Cui… - Applied Organometallic …, 2023 - Wiley Online Library
Syntheses, structures and the in vitro anticancer mechanism of triâ•’organotin (IV) complexes based on 4 Page 1 This article has been accepted for publication and undergone …
Number of citations: 1 onlinelibrary.wiley.com
CB Fan, XM Meng, YH Fan, LS Cui… - Journal of …, 2017 - Taylor & Francis
Full article: Synthesis, crystal structures and photoluminescent properties of two Cd(II)/Zn(II) coordination polymers with rarely 8-/2-fold interpenetrated based on 4,4′-…
Number of citations: 8 www.tandfonline.com
KL Huang, YT He, M Huang - Journal of Coordination Chemistry, 2008 - Taylor & Francis
A 3-D, two-fold interpenetrated coordination polymer [Cd(SDC)(H 2 O)] has been synthesized using trans-4,4′-stilbenedicarboxylic acid (H 2 SDC) and Cd(NO 3 ) 2 · 6H 2 O under …
Number of citations: 11 www.tandfonline.com
WJ Jackson Jr, JC Morris - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
Copolyesters of trans‐4,4‐stilbenedicarboxylic acid (SDA), terephthalic acid, and 1,4‐butanediol exhibit thermotropic liquid crystallinity if at least 40 mol % SDA is present (acids total …
Number of citations: 2 onlinelibrary.wiley.com
P Senthilkumar, C Nithya, PM Anbarasan - Journal of molecular modeling, 2013 - Springer
The metal-free organic dye sensitizer 2,3′-diamino-4,4′-stilbenedicarboxylic acid has been investigated for the first time for dye-sensitized solar cell applications. Density functional …
Number of citations: 14 link.springer.com
R Zhu, Y Zhao, T Sun, H Liu, Y Zhang, X Li - Colloid and Polymer Science, 2015 - Springer
Photoinduced electron transfer (PET) between self-assembled trans- or cis-isomer of 4,4′-stilbenedicarboxylic acid (SDBA) and [N,N′-di(2-(trimethylammoniumiodide)ethylene)]…
Number of citations: 4 link.springer.com
YF Zhang, Y Yang, Y Kawazoe… - The Journal of chemical …, 2009 - pubs.aip.org
We report on scanning tunneling microscope observations of the epitaxial growth of 4, 4′ stilbenedicarboxylic acid (SDA) molecules on Au (111), with the coverage ranges from …
Number of citations: 2 pubs.aip.org

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